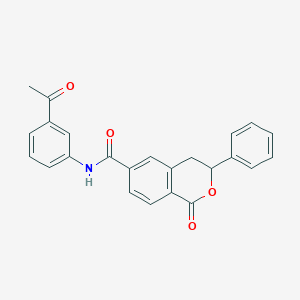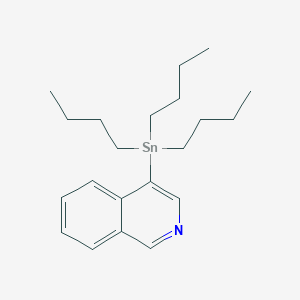
8-(diethylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(diethylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a chemical substance with the molecular formula C17H20FN5O2 . It has an average mass of 345.371 Da and a monoisotopic mass of 345.160095 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H20FN5O2 . The structure includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains functional groups such as diethylamino and fluorobenzyl.Physical And Chemical Properties Analysis
The compound has an average mass of 345.371 Da and a monoisotopic mass of 345.160095 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Applications De Recherche Scientifique
Multitarget Drugs for Neurodegenerative Diseases
Research has identified 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives designed to improve water solubility, as potential multitarget drugs for neurodegenerative diseases. These compounds, acting as dual-target-directed A1/A2A adenosine receptor antagonists, exhibit triple-target inhibition abilities, offering a promising approach for both symptomatic and disease-modifying treatments of neurodegenerative conditions. The study highlights the importance of targeting multiple pathways relevant to the progression of such diseases, suggesting that these compounds could offer significant advantages over single-target therapeutics (Brunschweiger et al., 2014).
Unusual Reaction Products in Chemical Syntheses
Another study examined the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones, revealing the formation of unusual reaction products when reacted with trisamine in dimethylformamide (DMF). This unexpected outcome was attributed to the initial reaction of DMF with trisamine, forming dimethylamine, which then underwent a nucleophilic substitution reaction. This research provides valuable insights into the complex interactions and potential unpredictabilities in the synthesis of purine derivatives, offering guidance for future chemical synthesis processes (Khaliullin & Shabalina, 2020).
Antidepressant Properties
The antidepressant properties of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione have also been investigated, showing pronounced antidepressant activity at specific doses. This study illustrates the potential of certain purine derivatives as effective treatments for depression, further expanding the therapeutic applications of these compounds (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Propriétés
IUPAC Name |
8-(diethylamino)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-4-22(5-2)16-19-14-13(15(24)20-17(25)21(14)3)23(16)10-11-6-8-12(18)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWLLWSLQLAJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2816108.png)


![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2816115.png)

![3-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2816117.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2816118.png)
![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2816124.png)

![Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole](/img/structure/B2816127.png)

